5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
The compound 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane scaffold containing one nitrogen (5-aza) and one sulfur (2-thia) atom. The thiophene-3-carbonyl substituent at position 5 introduces aromaticity and electron-rich characteristics, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKPQVQHNYPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile containing sulfur and nitrogen atoms.
Functionalization: The thiophen-3-yl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the bicyclic core.
Final Assembly: The final compound is obtained by coupling the functionalized bicyclic core with the thiophen-3-yl group under specific reaction conditions, such as the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
BK43339: 5-(1-Benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Structure : Substituted with a benzothiophene-2-carbonyl group instead of thiophene-3-carbonyl.
- Molecular Formula: C₁₄H₁₃NOS₂ | Molecular Weight: 275.39 g/mol .
- Key Differences: The benzothiophene substituent adds a fused benzene ring, increasing aromatic surface area and planarity compared to thiophene. Higher molecular weight may reduce solubility in polar solvents compared to the thiophene analog.
BK48427: 5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Structure : Features a morpholine-4-sulfonyl group at position 3.
- Molecular Formula : C₉H₁₆N₂O₃S₂ | Molecular Weight : 264.36 g/mol .
- Morpholine adds a polar, bulky substituent, likely improving aqueous solubility but reducing membrane permeability. Simplified aromatic system compared to thiophene derivatives, which may limit interactions with aromatic-binding biological targets.
5-(2,1,3-Benzothiadiazole-5-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
- Structure : Includes a benzothiadiazole-5-carbonyl group and a sulfone (dioxo) moiety on the bicyclo system.
- Molecular Formula : C₁₂H₁₀N₃O₃S₃ | Molecular Weight : ~356.44 g/mol (estimated from CAS 2034292-98-1) .
- Key Differences: Benzothiadiazole is electron-deficient, enabling charge-transfer interactions distinct from thiophene’s electron-rich nature. The sulfone group increases polarity and oxidative stability but may reduce bioavailability due to higher hydrophilicity.
5-(3'-Thiophenyl)-2,3-diazabicyclo[2.2.1]heptane-2,3-di-tert-butyl dicarboxylate
- Structure : Contains a diazabicyclo core (two nitrogen atoms) and tert-butyl ester groups.
- Molecular Formula: Not explicitly provided, but likely includes C₁₈H₂₈N₂O₄S (estimated from ) .
- tert-butyl esters enhance lipophilicity, favoring passive diffusion across membranes but complicating metabolic clearance.
Comparative Analysis Table
*Hypothetical values for the target compound, inferred from analogs.
Implications for Research and Development
- Structure-Activity Relationships (SAR) : The thiophene-3-carbonyl group’s balance of aromaticity and moderate polarity may optimize interactions with biological targets requiring both hydrophobic and polar contacts.
- Synthetic Considerations : Benzothiophene and benzothiadiazole derivatives require multi-step synthesis for fused aromatic systems, whereas morpholine sulfonyl groups are simpler to introduce .
- Pharmacokinetic Profiles : Compounds with sulfonyl or sulfone groups (e.g., BK48427, benzothiadiazole derivative) may exhibit improved metabolic stability but face challenges in bioavailability due to high polarity.
Biological Activity
5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Overview
The compound belongs to the class of bicyclic compounds known for their complex ring systems, which often exhibit diverse biological activities. The presence of thiophene and azabicyclo structures contributes to its pharmacological potential.
Antimicrobial Properties
Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. For instance, derivatives of thiophene have been studied for their effectiveness against various bacterial strains. A study highlighted that modifications to the thiophene ring can enhance antimicrobial activity, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Potential
Several studies have investigated the anticancer potential of bicyclic compounds similar to this compound. The compound's ability to interact with cellular pathways and inhibit tumor growth has been a focal point of research. For example, compounds in this class have shown promise in targeting specific cancer cell lines, leading to apoptosis and reduced proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : Its structure may allow it to bind effectively to various biological receptors, modulating signaling pathways crucial for cell survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
- Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound could reduce cell viability by up to 70% at concentrations of 20 µM after 48 hours of treatment . Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Q & A
Q. Validation Methods :
- Chiral HPLC : Employ columns like Chiralpak® IA/IB to separate enantiomers (retention time comparison against racemic mixtures) .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures .
Note : Computational modeling (e.g., DFT calculations) can predict preferred conformations to guide synthetic routes .
Basic: What structural features influence the compound’s reactivity and bioactivity?
Answer:
- Bicyclic Framework : The rigid [2.2.1]heptane system imposes spatial constraints, affecting binding to biological targets (e.g., enzyme active sites) .
- Thiophene-3-carbonyl Group : Enhances electron-deficient character, enabling π-π stacking with aromatic residues in proteins .
- Sulfur and Nitrogen Atoms : Participate in hydrogen bonding and coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes) .
Q. Experimental Validation :
- SAR Studies : Modify substituents (e.g., replacing thiophene with pyridine) to assess bioactivity changes .
- X-ray/NMR : Confirm spatial arrangement of functional groups .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer: Contradictions often arise from:
Q. Resolution Strategies :
Reproducibility Checks : Standardize assay protocols (e.g., IC₅₀ determination under identical conditions).
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Computational Docking : Compare binding modes across crystal structures of related targets (e.g., nicotinic acetylcholine receptors) .
Advanced: What methodologies are employed to study its interaction with nicotinic acetylcholine receptors (nAChRs)?
Answer:
- Radioligand Binding Assays : Compete with [³H]-epibatidine for α4β2 nAChR subtypes in cortical membrane preparations .
- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing human nAChR subunits to measure ion channel modulation .
- PET Imaging : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) for in vivo receptor occupancy studies in rodent models .
Key Insight : Substituent modifications at the thiophene or bicyclo positions significantly alter receptor subtype selectivity .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Elemental Analysis : Verify C/H/N/S ratios match theoretical values .
- Stability Protocols :
- Store under inert gas (argon) at -20°C to prevent oxidation of the thiophene moiety .
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced: How can computational modeling predict its pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- Toxicity Screening :
- AMES Test Simulation : Predict mutagenicity via bacterial reverse mutation assay models .
- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
